alphavbeta5 integrin-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alphavbeta5 integrin-IN-1 is a selective antagonist of the alphavbeta5 integrin receptor, a member of the integrin family. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. Alphavbeta5 integrin plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alphavbeta5 integrin-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alphavbeta5 integrin-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Alphavbeta5 integrin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling pathways.
Biology: Employed in cell culture studies to investigate the role of alphavbeta5 integrin in cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and fibrosis.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Wirkmechanismus
Alphavbeta5 integrin-IN-1 exerts its effects by selectively binding to the alphavbeta5 integrin receptor on the cell surface. This binding inhibits the interaction between the integrin and its ligands, such as vitronectin, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alphavbeta3 integrin-IN-1: Another integrin antagonist that targets the alphavbeta3 integrin receptor.
RGDechi15D: A cyclic peptide that selectively binds to alphavbeta5 integrin without cross-reacting with alphavbeta3.
Uniqueness
Alphavbeta5 integrin-IN-1 is unique in its high selectivity for the alphavbeta5 integrin receptor, making it a valuable tool for studying the specific roles of this integrin in various biological processes. Its ability to selectively inhibit alphavbeta5 integrin without affecting other integrins, such as alphavbeta3, enhances its potential as a therapeutic agent with minimal off-target effects .
Eigenschaften
Molekularformel |
C25H28F3N3O3 |
---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(3S)-4-oxo-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1 |
InChI-Schlüssel |
NUPIGKKRXBENIY-IERDGZPVSA-N |
Isomerische SMILES |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCN(C3)C(=O)[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.